Thréonyl-sérine-lysine

Vue d'ensemble

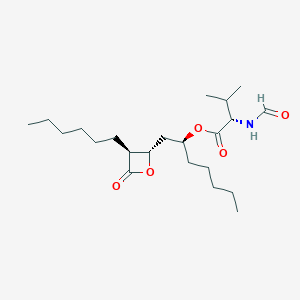

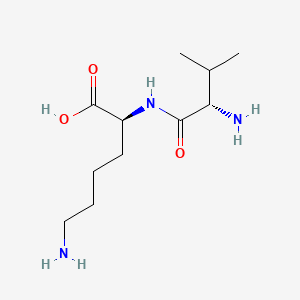

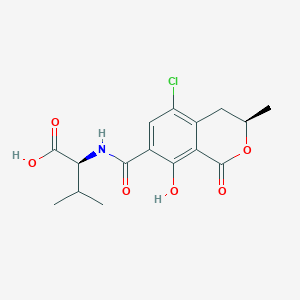

Description

Threonyl-seryl-lysine is a tripeptide composed of the amino acids threonine, serine, and lysine. This compound is known for its role in various biological processes, including protein synthesis and post-translational modifications. It is particularly significant in the study of phosphorylation, a common reversible post-translational modification that regulates protein function and signaling pathways.

Applications De Recherche Scientifique

Threonyl-seryl-lysine has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study peptide synthesis and post-translational modifications.

Biology: Threonyl-seryl-lysine is involved in the study of protein phosphorylation and its role in cellular signaling pathways. .

Medicine: The compound is studied for its potential therapeutic applications, including the development of kinase inhibitors for cancer treatment.

Industry: Threonyl-seryl-lysine is used in the production of synthetic peptides for research and pharmaceutical applications. .

Mécanisme D'action

Target of Action

Threonyl-seryl-lysine is a tripeptide that primarily targets the luteinizing hormone-releasing hormone (LHRH) . LHRH is a crucial hormone in the reproductive system, responsible for the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland .

Mode of Action

Threonyl-seryl-lysine interacts with its target, LHRH, by binding to a specific site comprised of LHRH 2-5 . This interaction can influence the activity of LHRH and subsequently the release of LH and FSH, thereby affecting the reproductive system .

Biochemical Pathways

The action of Threonyl-seryl-lysine involves the aminoacylation reaction , a fundamental process in protein biosynthesis . Aminoacyl-tRNA synthetases, such as threonyl-tRNA synthetase, catalyze this reaction by binding the cognate amino acid to the appropriate tRNA molecule . This process prepares the foundation for protein biosynthesis, which is crucial for various cellular functions .

Result of Action

The binding of Threonyl-seryl-lysine to LHRH can lead to antigonadotropic activity , which refers to the suppression of the gonadotropic hormones LH and FSH . This can have significant effects on the reproductive system, potentially influencing processes such as ovulation, spermatogenesis, and the production of sex steroids .

Analyse Biochimique

Biochemical Properties

Threonyl-seryl-lysine plays a role in biochemical reactions, particularly in the aspartate-derived amino acid pathway, which produces four essential amino acids: lysine, threonine, isoleucine, and methionine . It interacts with various enzymes and proteins, influencing the properties of key enzymes of amino acid biosynthetic pathways .

Cellular Effects

The effects of Threonyl-seryl-lysine on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Threonyl-seryl-lysine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action involves a significant effect on the carbon flux through the aspartate pathway towards lysine production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Threonyl-seryl-lysine change over time. It has a specific stability and degradation pattern, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Threonyl-seryl-lysine vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Threonyl-seryl-lysine is involved in the aspartate-derived amino acid pathway . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Threonyl-seryl-lysine is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Threonyl-seryl-lysine and its effects on activity or function are complex. It may include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of threonyl-seryl-lysine can be achieved through solid-phase peptide synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The Fmoc group is used to protect the amino group of the amino acids during the synthesis. After the addition of each amino acid, the Fmoc group is removed using a base such as piperidine, allowing the next amino acid to be added. The side chains of the amino acids are protected with appropriate protecting groups to prevent unwanted reactions during the synthesis. Once the peptide chain is complete, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods: In an industrial setting, the production of threonyl-seryl-lysine can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, increasing efficiency and reducing the risk of human error. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the synthesized peptide, ensuring high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Threonyl-seryl-lysine can undergo various chemical reactions, including phosphorylation, oxidation, and nucleophilic substitution. Phosphorylation of the hydroxyl groups of threonine and serine residues is a common modification that regulates protein function. Oxidation reactions can occur at the amino acid side chains, particularly at the lysine residue, which can form reactive aldehyde intermediates .

Common Reagents and Conditions:

Phosphorylation: Kinases are enzymes that catalyze the transfer of a phosphate group from adenosine triphosphate (ATP) to the hydroxyl groups of threonine and serine residues. This reaction typically occurs under physiological conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or periodate can be used to oxidize the side chains of amino acids.

Major Products:

Phosphorylation: The major products are phosphothreonine and phosphoserine, which play crucial roles in cellular signaling pathways.

Oxidation: Oxidation of lysine can lead to the formation of aldehyde intermediates, which can further react to form cross-linked proteins or other modified peptides .

Comparaison Avec Des Composés Similaires

Threonyl-seryl-lysine can be compared with other phosphorylated peptides and tripeptides:

Phosphoserine-phosphothreonine-lysine: Similar to threonyl-seryl-lysine, this compound contains phosphorylated serine and threonine residues, making it a useful model for studying phosphorylation.

Seryl-threonyl-lysine: This tripeptide differs in the sequence of amino acids but shares similar properties and applications in research.

Phosphotyrosyl-seryl-lysine: This compound includes a phosphorylated tyrosine residue, which is another common site of phosphorylation in proteins

Propriétés

IUPAC Name |

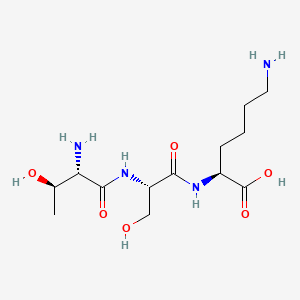

(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N4O6/c1-7(19)10(15)12(21)17-9(6-18)11(20)16-8(13(22)23)4-2-3-5-14/h7-10,18-19H,2-6,14-15H2,1H3,(H,16,20)(H,17,21)(H,22,23)/t7-,8+,9+,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPWNQRRAJHOKV-KATARQTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90992344 | |

| Record name | N~2~-{2-[(2-Amino-1,3-dihydroxybutylidene)amino]-1,3-dihydroxypropylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71730-64-8 | |

| Record name | Threonyl-seryl-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071730648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-{2-[(2-Amino-1,3-dihydroxybutylidene)amino]-1,3-dihydroxypropylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.